Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate
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Overview
Description
Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. Oxazole derivatives have gained significant interest due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate involves several steps. One common method includes the reaction of 1-naphthylmethylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Ethyl 2-(1-Naphthylmethyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:
Ethyl 2-aminooxazole-4-carboxylate: This compound has similar structural features but contains an amino group instead of a naphthylmethyl group.
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:
Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:
This compound stands out due to its specific naphthylmethyl group, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-20-17(19)15-11-21-16(18-15)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIHIAJYPFBLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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